(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the attachment of the ethane-1,2-diamine moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base to introduce the trifluoromethyl group to a phenyl ring. Subsequent steps involve the formation of the ethane-1,2-diamine structure through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable precursor in drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol group instead of a diamine.
α-(trifluoromethyl)styrene: Contains a trifluoromethyl group attached to a styrene moiety.
Trifluoromethylthiolated alkenes: Alkenes with a trifluoromethylthiol group attached.
Uniqueness
(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its combination of a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1 |
InChI Key |
PZUVTQYOKUMPDY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
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